2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

This N-phenethyl thiazole-acetamide (CAS 921820-85-1) is a differentiated scaffold for glucokinase (GK) activator SAR, featuring a linear, achiral side chain (XLogP3-AA 1.7, TPSA 99.3 Ų) that explores the GK allosteric hydrophobic sub-pocket without stereochemical complexity. It also serves as a DNA-binding probe (extended aromatic arm for enhanced Kb) and a scaffold-negative control in antibacterial screening programs. Ideal for target-specific compound library curation.

Molecular Formula C15H17N3O2S
Molecular Weight 303.38
CAS No. 921820-85-1
Cat. No. B2372400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
CAS921820-85-1
Molecular FormulaC15H17N3O2S
Molecular Weight303.38
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C15H17N3O2S/c1-11(19)17-15-18-13(10-21-15)9-14(20)16-8-7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H,16,20)(H,17,18,19)
InChIKeyVOWWVJUUAHATPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide (CAS 921820-85-1): Chemical Identity and Scaffold Classification for Procurement Evaluation


2-(2-Acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide (CAS 921820-85-1, molecular formula C15H17N3O2S, MW 303.4 g/mol) is a synthetic thiazole-acetamide hybrid belonging to the N-phenylacetamide derivative class containing a 4-substituted thiazole moiety [1]. The compound features a 2-acetamido substituent on the thiazole ring and an N-phenethyl acetamide side chain, a scaffold configuration distinct from prototypical 2-aminothiazole or 4-arylthiazole kinase inhibitors [2]. Its structural topology situates it at the intersection of glucokinase (GK) activator pharmacophores and antibacterial acetamide chemotypes, making scaffold-level differentiation critical for target-specific procurement [3].

Why In-Class Thiazole-Acetamide Substitution Fails: Scaffold-Specific Determinants for 921820-85-1 Selection


Generic substitution among thiazole-acetamide congeners is scientifically unsound because the N-phenethyl acetamide side chain in 921820-85-1 confers distinct physicochemical and pharmacophoric properties compared to its closest analogs. The 2-phenylethyl substituent provides a calculated XLogP3-AA of 1.7, a topological polar surface area of 99.3 Ų, and 6 rotatable bonds [1], diverging from the N-(1-phenylethyl) positional isomer (CAS 923138-54-9) in spatial orientation and conformational flexibility, from N-aryl variants (e.g., N-(2,3-dimethylphenyl) or N-(3-chlorophenyl) analogs) in lipophilicity and H-bonding capacity, and from 4-arylthiazole antibacterial derivatives that lack the 2-acetamido-thiazole core entirely [2][3]. In the glucokinase activator patent landscape, the 2-acetamido-thiazole-4-acetamide motif represents a specific sub-series with distinct SAR requirements at the N-alkyl terminus, meaning even structurally proximate analogs cannot be assumed equipotent or interchangeable without explicit comparative data [4].

Quantitative Differentiation Evidence: 921820-85-1 Versus Closest Analogs and In-Class Candidates


N-Phenethyl vs. N-Aryl Substituent: Physicochemical Property Differentiation Dictating Permeability and Solubility Profiles

The N-(2-phenylethyl) substituent of 921820-85-1 provides a calculated XLogP3-AA of 1.7 and a topological polar surface area (TPSA) of 99.3 Ų [1]. In contrast, the N-(3-chlorophenyl) analog (2-(2-acetamidothiazol-4-yl)-N-(3-chlorophenyl)acetamide, MW 309.77 g/mol) introduces an electron-withdrawing chlorine substituent directly on the N-aryl ring, which is expected to increase lipophilicity and alter H-bond acceptor/donor profiles relative to the flexible phenethyl chain [2]. The 2-phenylethyl chain provides 6 rotatable bonds versus fewer in N-aryl analogs, impacting entropic penalty upon target binding and conformational sampling in solution. These differences are material for applications requiring specific logP or TPSA thresholds (e.g., CNS penetration filters, solubility-limited formulations).

Physicochemical profiling Drug-likeness Lead optimization

Positional Isomer Differentiation: N-(2-Phenylethyl) vs. N-(1-Phenylethyl) Acetamide Configuration

The 2-phenylethyl substituent (─CH₂─CH₂─Ph) in 921820-85-1 positions the phenyl ring two methylene units from the amide nitrogen, whereas the positional isomer 2-(2-acetamidothiazol-4-yl)-N-(1-phenylethyl)acetamide (CAS 923138-54-9) incorporates a branched α-methylbenzyl group (─CH(CH₃)─Ph) [1]. This branching introduces a chiral center at the α-carbon of the N-substituent, creating enantiomeric pairs with distinct spatial orientations of the phenyl ring relative to the acetamidothiazole core. The linear 2-phenylethyl chain of 921820-85-1 eliminates stereochemical complexity and provides a different conformational ensemble, which is critical for structure-based drug design where the trajectory of the terminal phenyl group determines complementarity with hydrophobic sub-pockets in target proteins such as glucokinase [2].

Stereochemistry Isomer comparison Target binding

Scaffold-Level Differentiation from 4-Arylthiazole Antibacterial Acetamides: Core Substituent Impact on Biological Target Profile

The 2-acetamido-thiazole core of 921820-85-1 differs fundamentally from the 4-arylthiazole scaffold prevalent in antibacterial N-phenylacetamide derivatives. In the antibacterial series reported by Lu et al. (2020), compounds contained 4-arylthiazole moieties (e.g., 4-phenyl, 4-(4-chlorophenyl), 4-(4-methoxyphenyl) substituents) with antibacterial EC50 values ranging from 15.5 to 87.3 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo) [1]. In contrast, 921820-85-1 possesses a 2-acetamido substituent with a hydrogen at the 4-position, a substitution pattern associated with glucokinase activator pharmacophores (see patent families US20100310493A1 and WO2012020357A1) rather than antibacterial 4-aryl SAR [2]. This core substitution switch (4-aryl vs. 2-acetamido) redirects the compound's biological annotation from antibacterial to metabolic target space, demonstrating that scaffold-level substitution pattern is a primary determinant of target class engagement.

Antibacterial Scaffold comparison Target selectivity

DNA Binding Potential: Comparative Physicochemical Suitability for Nucleic Acid Interaction Studies

A structurally related congener, ethyl 2-(2-acetamidothiazol-4-yl)acetate, has been experimentally characterized for DNA binding interactions using UV-Vis spectroscopy, fluorescence quenching, and molecular docking, revealing groove binding mode with a binding constant (Kb) in the range typical for small-molecule DNA ligands [1]. While 921820-85-1 has not been directly studied in DNA binding assays, its structural features (planar thiazole ring, H-bond donor/acceptor acetamido group, and flexible phenethyl side chain) are consistent with the pharmacophore for minor groove DNA recognition. The N-phenethyl substituent of 921820-85-1 provides an extended aromatic surface relative to the ethyl ester of the characterized congener, potentially enhancing π-stacking interactions with DNA base pairs [2]. This represents a testable hypothesis for procurement in DNA-targeted programs.

DNA binding Spectroscopic studies Drug-DNA interaction

Evidence-Backed Application Scenarios for 2-(2-Acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide (921820-85-1) in Scientific Procurement


Glucokinase (GK) Activator Lead Optimization Programs Targeting Type 2 Diabetes

The 2-acetamidothiazole-4-acetamide scaffold of 921820-85-1 aligns with the core pharmacophore described in multiple GK activator patent families (US20100310493A1, WO2012020357A1). The N-phenethyl substituent provides a specific vector for exploring the GK allosteric site's hydrophobic sub-pocket, as informed by structural studies of amino-thiazole GK activators co-crystallized with human glucokinase (PDB 4MLE) [1]. Procurement of 921820-85-1 is justified for SAR campaigns seeking to probe the N-alkyl terminus tolerance of the GK activator binding pocket, particularly where linear, achiral phenethyl chains are desired as alternatives to branched or cyclic N-substituents explored in the patent literature.

Physicochemical Property-Driven Compound Library Design for CNS or Solubility-Constrained Screening Collections

With a calculated XLogP3-AA of 1.7 and TPSA of 99.3 Ų, 921820-85-1 occupies a favorable drug-like property space distinct from more lipophilic N-aryl thiazole-acetamide analogs [1]. The N-phenethyl chain provides balanced lipophilicity without introducing the stereochemical complexity of α-branched analogs (e.g., CAS 923138-54-9). For screening library procurement where physicochemical diversity within the thiazole-acetamide series is the goal, 921820-85-1 represents the linear, achiral N-alkyl sub-type, complementing N-aryl and branched N-alkyl variants in a systematically curated compound collection.

DNA-Binding Probe Development: Thiazole-Acetamide Scaffold Extension Studies

Building on the experimentally validated DNA groove-binding activity of ethyl 2-(2-acetamidothiazol-4-yl)acetate [2], 921820-85-1 provides an N-phenethyl-extended analog for structure-activity relationship studies aimed at enhancing DNA affinity through additional aromatic stacking interactions. The extended phenethyl arm may improve binding constant (Kb) relative to the ethyl ester congener, a testable hypothesis for medicinal chemistry programs targeting nucleic acid recognition. The compound's computed physicochemical profile (6 rotatable bonds, TPSA 99.3 Ų) supports aqueous solubility compatible with biophysical assay conditions.

Negative Control Selection for Antibacterial Screening Cascades

Given that 921820-85-1 bears a 2-acetamido-thiazole core (not the 4-arylthiazole motif essential for antibacterial activity in the N-phenylacetamide series [3]), this compound can serve as a scaffold-negative control in antibacterial screening panels. Its inclusion alongside active 4-arylthiazole congeners (e.g., compounds from Lu et al. 2020 with EC50 values 15.5-87.3 μg/mL against Xanthomonas spp.) helps validate that observed antibacterial activity is scaffold-dependent rather than a non-specific effect of the thiazole-acetamide chemotype.

Quote Request

Request a Quote for 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.